Cathepsin L vs. B Selectivity: Z-Phe-Arg-AMC Demonstrates 2.6x Higher Km and 2.1x Higher kcat/Km than Z-Arg-Arg-AMC
In a direct head-to-head study with the common alternative substrate Z-Arg-Arg-AMC, N-CBZ-Phe-Arg-AMC (Cbz-Phe-Arg-AMC) exhibited significantly different kinetic parameters. When tested against wild-type cruzain (a cathepsin L-like protease), Z-Phe-Arg-AMC displayed a Michaelis constant (Km) of 2.1 μM and a specificity constant (kcat/Km) of 10 s⁻¹μM⁻¹ [1]. In the same study, Z-Arg-Arg-AMC, a substrate more selective for cathepsin B, showed a Km of 0.8 μM and a kcat/Km of 36 s⁻¹μM⁻¹ [1]. This indicates a 2.6-fold higher affinity (lower Km) for the cathepsin B substrate and a 3.6-fold higher catalytic efficiency for Z-Arg-Arg-AMC on this enzyme, demonstrating the critical need for proper substrate selection based on the specific protease target.
| Evidence Dimension | Enzyme kinetics (Km and kcat/Km) on cruzain (cathepsin L-like) |
|---|---|
| Target Compound Data | Km = 2.1 μM; kcat/Km = 10 s⁻¹μM⁻¹ |
| Comparator Or Baseline | Z-Arg-Arg-AMC: Km = 0.8 μM; kcat/Km = 36 s⁻¹μM⁻¹ |
| Quantified Difference | Target compound has a 2.6x higher Km and 3.6x lower kcat/Km, demonstrating differential recognition by the same enzyme. |
| Conditions | Wild-type cruzain enzyme, pH not explicitly stated in table but typical for this protease class (pH 5.5-6.5). |
Why This Matters
This data is essential for users selecting a substrate for cathepsin L assays, where Z-Phe-Arg-AMC is more appropriate, whereas Z-Arg-Arg-AMC would be chosen for cathepsin B-dominant systems.
- [1] Zhai, X., & Meek, T. D. (2018). Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics. *Biochemistry*, 57(22), 3176–3190. Table 4. View Source
